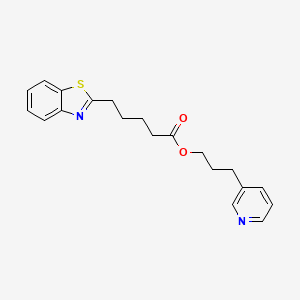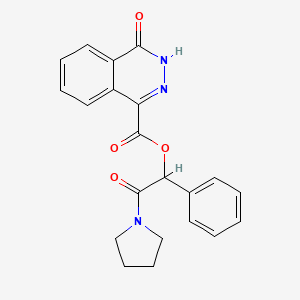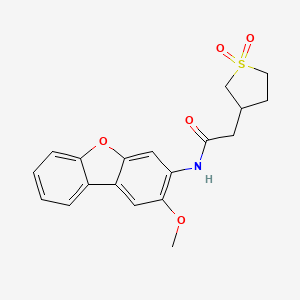![molecular formula C17H14N4O6S B7550314 [2-oxo-2-(4-sulfamoylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550314.png)
[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate, commonly known as SOPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SOPC belongs to the class of phthalazine derivatives and has been found to possess unique properties that make it a promising candidate for various biomedical applications.
作用機序
The exact mechanism of action of SOPC is not fully understood, but it is believed to act through multiple pathways. SOPC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. SOPC has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
SOPC has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. SOPC has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. Additionally, SOPC has been found to inhibit the migration and invasion of cancer cells, which is an important step in the metastatic process.
実験室実験の利点と制限
SOPC has several advantages as a research tool. It is a synthetic compound, which allows for precise control over its chemical structure and purity. SOPC is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, there are some limitations to using SOPC in lab experiments. It can be difficult to obtain in large quantities, and its synthesis can be time-consuming and expensive. Additionally, SOPC may have limited solubility in certain solvents, which can make it challenging to work with in certain experimental systems.
将来の方向性
There are several potential future directions for research on SOPC. One area of interest is the development of SOPC-based drugs for the treatment of cancer and other diseases. Researchers are also exploring the use of SOPC as a tool for studying the mechanisms of inflammation and neurodegeneration. Additionally, there is interest in developing new synthetic methods for the production of SOPC and related compounds. Overall, SOPC is a promising compound with a range of potential applications in biomedical research.
合成法
The synthesis of SOPC involves the reaction of 4-sulfamoylaniline with ethyl 4-oxo-3H-phthalazine-1-carboxylate in the presence of a suitable catalyst. The reaction proceeds through a series of chemical transformations, resulting in the formation of SOPC as the final product. The synthesis method of SOPC is well-established and has been optimized for large-scale production.
科学的研究の応用
SOPC has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess potent anti-inflammatory, analgesic, and antitumor properties. SOPC has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, SOPC has been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S/c18-28(25,26)11-7-5-10(6-8-11)19-14(22)9-27-17(24)15-12-3-1-2-4-13(12)16(23)21-20-15/h1-8H,9H2,(H,19,22)(H,21,23)(H2,18,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIAWFXXNRHFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B7550236.png)
![2-[[4-(3-Chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone](/img/structure/B7550239.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)acetamide](/img/structure/B7550242.png)
![N-(4-morpholin-4-ylphenyl)-2-[2-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B7550253.png)
![7-[[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7550261.png)
![5-(2,3-dihydro-1H-inden-5-yl)-3-[(2-methoxy-5-methylphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7550275.png)

![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550292.png)
![[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550305.png)
![[2-[methyl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550307.png)

![4-chloro-N-[furan-2-yl(phenyl)methyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B7550328.png)
![2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7550358.png)
